REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH:2]=[CH2:3].N(C(C)(C)C#N)=NC(C)(C)C#N.N#N.[C:19](I)([F:22])([F:21])[F:20].FF.[I-:26]>C(OCC)(=O)C>[C:19]([CH2:3][CH:2]([CH2:1][OH:4])[I:26])([F:22])([F:21])[F:20]
|
Name
|
|
Quantity
|
174 g
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
49.2 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
588 g
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)I
|
Name
|
fluorine
|
Quantity
|
533 g
|
Type
|
reactant
|
Smiles
|
FF
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction solution was cooled
|
Type
|
WASH
|
Details
|
washed with 1 mol/liter of an aqueous solution of HCl for separation of the solution
|
Type
|
DISTILLATION
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Details
|
After that, refining by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(F)CC(I)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |